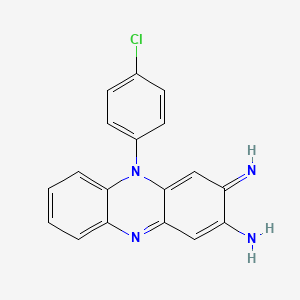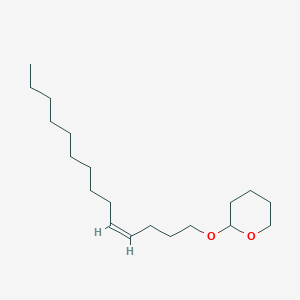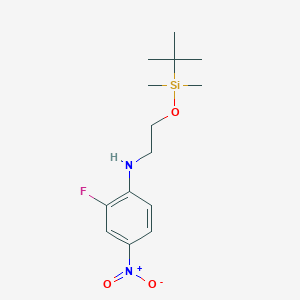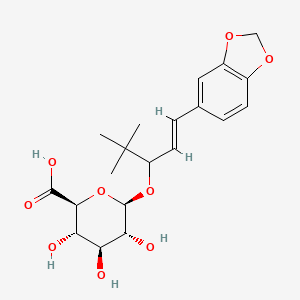
7-Chloro Loxapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro Loxapine is a derivative of Loxapine, which is an antipsychotic medication used to treat schizophrenia . It belongs to the dibenzoxazepine class of tricyclic antipsychotic agents .
Synthesis Analysis
New derivatives of 1,4-benzodiazepine-2-ones, such as this compound, have been synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .
Molecular Structure Analysis
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent, and its chemical structure is similar to clozapine . The methyl group in loxapine plays a significant role in increasing the range of accessible solid forms .
Chemical Reactions Analysis
The metabolism of loxapine includes demethylation to its primary N-demethylated metabolite amoxapine, a tricyclic antidepressant. The cytochrome P450 (CYP) enzyme CYP1A2 is involved in the hydroxylation of loxapine to 8-OH-loxapine, and CYP3A4 and CYP2D6 are involved in its hydroxylation to 7-OH-loxapine .
Physical and Chemical Properties Analysis
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . It is available for oral, intramuscular, and inhalatory administration .
Safety and Hazards
High doses or long-term use of loxapine can cause a serious movement disorder that may not be reversible. The longer you use loxapine, the more likely you are to develop this disorder, especially if you are a woman or an older adult . Loxapine may increase the risk of death in older adults with dementia-related psychosis and is not approved for this use .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 7-Chloro Loxapine involves the chlorination of Loxapine at the 7th position.", "Starting Materials": [ "Loxapine", "Chlorine gas" ], "Reaction": [ "Loxapine is dissolved in anhydrous chloroform", "Chlorine gas is bubbled through the solution at room temperature for several hours", "The reaction mixture is then washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to obtain crude 7-Chloro Loxapine", "The crude product is purified by recrystallization from a suitable solvent" ] } | |
Número CAS |
714220-73-2 |
Fórmula molecular |
C18H17Cl2N3O |
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
2,8-dichloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22-6-8-23(9-7-22)18-14-10-12(19)3-5-16(14)24-17-11-13(20)2-4-15(17)21-18/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
DOCIUEIFZJXDJU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)Cl |
Sinónimos |
2,7-Dichloro-11-(4-methyl-1-piperazinyl)Dibenz[b,f][1,4]oxazepine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






